Cas no 2852767-99-6 (2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde)

2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde structure
2852767-99-6 structure
商品名:2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde
CAS番号:2852767-99-6
MF:C8H5BrFIO
メガワット:342.931577444077
CID:6787366
PubChem ID:166080671

2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

    • SY343221
    • 2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde
    • DB-392808
    • 2852767-99-6
    • インチ: 1S/C8H5BrFIO/c1-4-2-6(10)5(3-12)7(9)8(4)11/h2-3H,1H3
    • InChIKey: VHWPCQGIKHEEMH-UHFFFAOYSA-N
    • ほほえんだ: IC1C(=C(C=O)C(=CC=1C)F)Br

計算された属性

  • せいみつぶんしりょう: 341.85525g/mol
  • どういたいしつりょう: 341.85525g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 17.1Ų

2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1706832-1g
2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde
2852767-99-6 98%
1g
¥15223.00 2024-05-20

2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde 関連文献

2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehydeに関する追加情報

2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde: A Comprehensive Overview

2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde (CAS No. 2852767-99-6) is a highly substituted aromatic aldehyde with a complex structure that makes it a valuable compound in various fields of chemistry. This compound is characterized by the presence of multiple halogen substituents, including bromine, fluorine, and iodine, along with a methyl group and an aldehyde functional group. The combination of these substituents imparts unique chemical properties, making it an interesting subject for both academic research and industrial applications.

The synthesis of 2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde involves a series of multi-step reactions, often utilizing advanced methodologies such as Suzuki coupling or nucleophilic aromatic substitution. Recent studies have focused on optimizing the synthesis pathways to improve yield and purity, leveraging cutting-edge catalysts and reaction conditions. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining high selectivity.

The structural complexity of 2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde makes it an ideal candidate for exploring regioselective reactions. The aldehyde group serves as a reactive site for various transformations, such as condensation reactions or oxidation processes. Moreover, the halogen substituents can act as directing groups, influencing the reactivity and selectivity of subsequent reactions. This has led to its application in the construction of bioactive molecules and advanced materials.

Recent advancements in computational chemistry have enabled detailed studies of the electronic properties and reactivity patterns of 2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde. Quantum mechanical calculations have provided insights into the distribution of electron density across the molecule, highlighting the influence of halogen atoms on the overall reactivity. These findings have been instrumental in designing novel synthetic routes and predicting the outcomes of complex chemical transformations.

In terms of applications, 2-Bromo-6-fluoro-3-Iodo-Methylbenzaldehyde has shown promise in drug discovery efforts. Its unique structure allows for interactions with various biological targets, making it a potential lead compound for developing therapeutics against diseases such as cancer or neurodegenerative disorders. Researchers have also explored its use in materials science, particularly in the development of advanced polymers and sensors that exploit its electronic properties.

The study of 2-Bromo-Fluoro-Iodo-Methyl-Benzaldehyde continues to be a vibrant area of research, driven by its versatile structure and potential applications across multiple disciplines. As new methodologies and technologies emerge, this compound is expected to play an increasingly important role in both fundamental research and industrial innovation.

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